molecular formula C24H28N6O B2822351 1-(3,4-Dimethylphenyl)-3-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea CAS No. 1049185-08-1

1-(3,4-Dimethylphenyl)-3-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea

Cat. No.: B2822351
CAS No.: 1049185-08-1
M. Wt: 416.529
InChI Key: VNKCLJRJJWEUGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethylphenyl)-3-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea is a synthetic chemical compound offered for research and development purposes. Compounds featuring pyridazine and piperazine rings are of significant interest in medicinal chemistry and agrochemical research . The piperazine moiety, in particular, is a common structural feature in many biologically active molecules and is often utilized to optimize the physicochemical properties of a compound or as a scaffold to position key pharmacophoric groups . Similarly, phenylurea derivatives represent an important class of organic compounds with diverse applications in research . This product is intended for non-human research only and is strictly not for diagnostic, therapeutic, or veterinary use. Researchers are responsible for verifying the compound's suitability for their specific applications.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O/c1-17-7-8-21(15-18(17)2)26-24(31)25-20-6-4-5-19(16-20)22-9-10-23(28-27-22)30-13-11-29(3)12-14-30/h4-10,15-16H,11-14H2,1-3H3,(H2,25,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKCLJRJJWEUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCN(CC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related urea derivatives from peer-reviewed literature, focusing on molecular features, synthetic yields, and mass spectrometry data.

Compound Name Core Structure Substituents Molecular Weight (g/mol) Yield (%) ESI-MS [M+H]+ Source
1-(3,4-Dimethylphenyl)-3-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea (Target) Pyridazine-linked phenyl 3,4-Dimethylphenyl (left); 4-methylpiperazine-pyridazine (right) ~431.5 (estimated) N/A N/A N/A
1-(3,4-Dimethylphenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9n) Thiazole-linked phenyl 3,4-Dimethylphenyl (left); piperazine-thiazole (right) 422.2 75.0 422.2
1-(4-Cyanophenyl)-3-(3,4-dimethylphenyl)urea (6n) Simple aryl-urea 4-Cyanophenyl (left); 3,4-dimethylphenyl (right) 266.1 82.4 266.1
1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3,4-dimethylphenyl)urea Pyridazine-linked phenyl 3,4-Dimethylphenyl (left); pyrazole-pyridazine (right) 399.5 N/A N/A
1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea (18) Triazine-linked piperidine 2-Oxaadamantane (left); methylamino-triazine-piperidine (right) N/A N/A N/A

Key Structural and Functional Insights:

  • Pyridazine vs. Thiazole Cores : The target compound’s pyridazine core (vs. thiazole in 9n) may enhance π-π stacking interactions with aromatic residues in target proteins. However, thiazole-containing analogs like 9n exhibit higher synthetic yields (75–79%) , suggesting better synthetic feasibility.
  • Substituent Effects : The 4-methylpiperazine group in the target compound likely improves solubility compared to unsubstituted piperazine (as in 9n) or hydrophobic groups like trifluoromethyl (e.g., 6o, [M+H]+ 340.0 ).
  • Pyrazole vs. Piperazine on Pyridazine : The pyrazole-substituted pyridazine in ’s compound (399.5 g/mol) is lighter than the target’s 4-methylpiperazine variant, which may influence pharmacokinetic properties .

Research Findings and Implications

  • Synthetic Accessibility : Thiazole- and triazine-containing analogs (e.g., 9n, 18) are well-documented with moderate-to-high yields (75–83%), while pyridazine-based compounds (e.g., ) require further optimization for scalable synthesis.
  • Bioactivity Potential: Piperazine and pyridazine moieties are common in kinase inhibitors (e.g., imatinib analogs), suggesting the target compound could be explored for oncology or inflammatory diseases. In contrast, trifluoromethyl-substituted ureas (e.g., 6m, 6o) may prioritize metabolic stability over solubility .

Q & A

Q. How can theoretical frameworks guide mechanistic studies of this compound?

  • Methodological Answer :
  • Kinase Inhibition Theory : Apply Michaelis-Menten kinetics to analyze competitive/non-competitive inhibition modes .
  • Free Energy Perturbation (FEP) : Quantify binding energy changes induced by substituent modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.